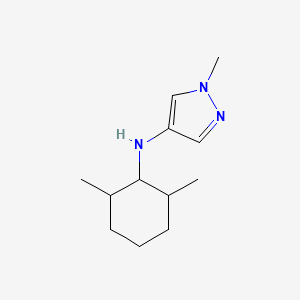amine](/img/structure/B13313710.png)
[(2-Bromophenyl)methyl](thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)methylamine is an organic compound with the molecular formula C12H12BrNS It is a derivative of both bromobenzene and thiophene, featuring a bromophenyl group and a thiophen-3-ylmethyl group connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the following steps:
Bromination of Benzylamine: Benzylamine is reacted with bromine to introduce a bromine atom at the ortho position, forming 2-bromobenzylamine.
Formation of Thiophen-3-ylmethyl Bromide: Thiophene is brominated at the 3-position to form thiophen-3-ylmethyl bromide.
Nucleophilic Substitution: The 2-bromobenzylamine is then reacted with thiophen-3-ylmethyl bromide in the presence of a base, such as potassium carbonate, to form (2-Bromophenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmethylamine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylmethylamine derivatives.
Scientific Research Applications
(2-Bromophenyl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene moiety can participate in sulfur-aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(bromomethyl)thiophene
- 2-Bromo-3-methylthiophene
- 2-(Bromomethyl)quinoline
Uniqueness
(2-Bromophenyl)methylamine is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. The combination of a bromophenyl group and a thiophen-3-ylmethyl group allows for versatile applications in different fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-thiophen-3-ylmethanamine |
InChI |
InChI=1S/C12H12BrNS/c13-12-4-2-1-3-11(12)8-14-7-10-5-6-15-9-10/h1-6,9,14H,7-8H2 |
InChI Key |
COGCBSMSOZDSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CSC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






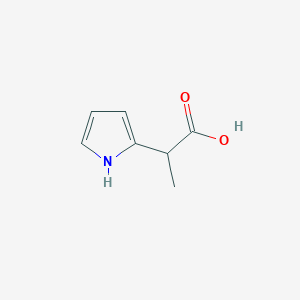
![1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313665.png)
![6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13313679.png)
![2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine](/img/structure/B13313686.png)
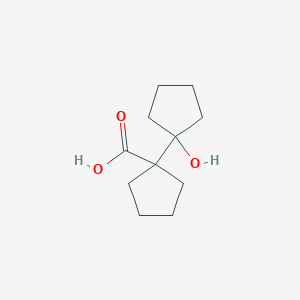
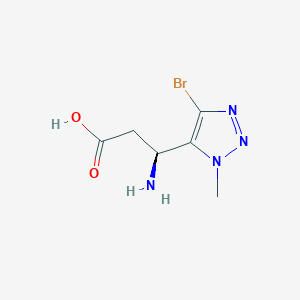
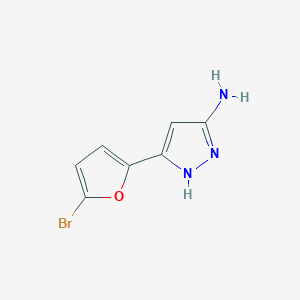
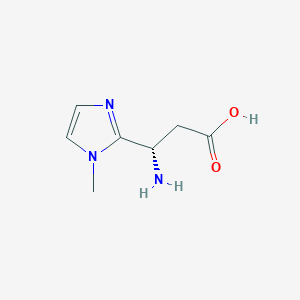
![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
